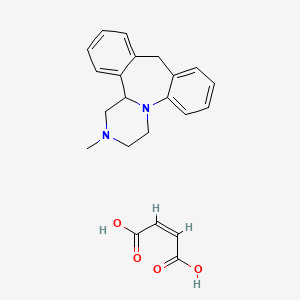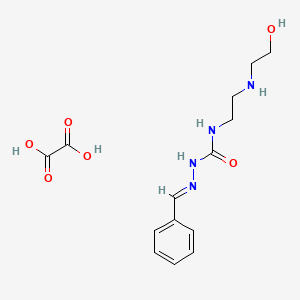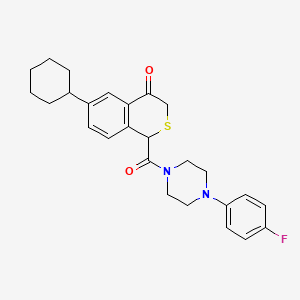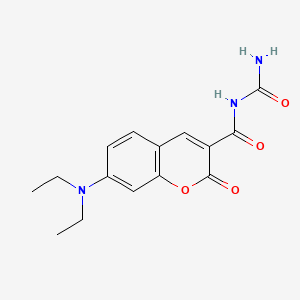
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide is a complex organic compound with a unique structure that includes both amide and benzopyran functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the aminocarbonylation of aryl iodides using palladium catalysts under mild conditions . This process involves the reaction of aryl iodides with methoxylamine hydrochloride as an ammonia equivalent, followed by sequential carbonylation and demethoxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminocarbonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide: shares structural similarities with other benzopyran derivatives and amides.
4-Diethylaminosalicylaldehyde: Another compound with a diethylamino group, used in the synthesis of Schiff-base ligands.
Uniqueness
The unique combination of amide and benzopyran functionalities in this compound distinguishes it from other compounds
Propriétés
Numéro CAS |
49556-25-4 |
|---|---|
Formule moléculaire |
C15H17N3O4 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
N-carbamoyl-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-18(4-2)10-6-5-9-7-11(13(19)17-15(16)21)14(20)22-12(9)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,19,21) |
Clé InChI |
RGVDWMORKKYCMS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


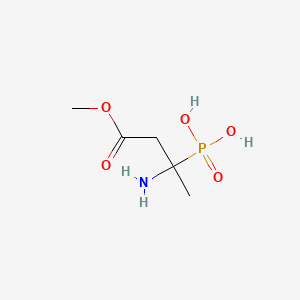
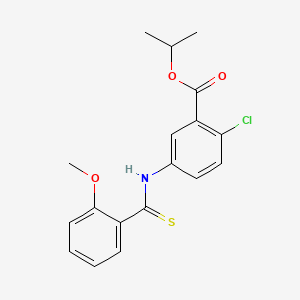
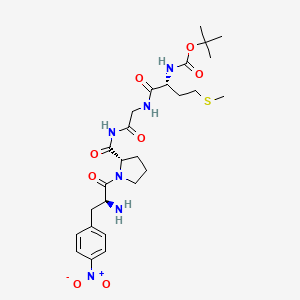
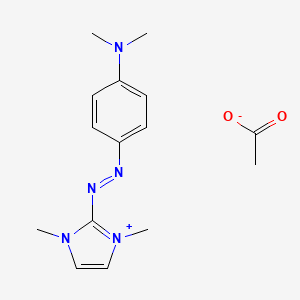
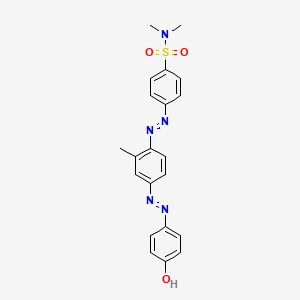
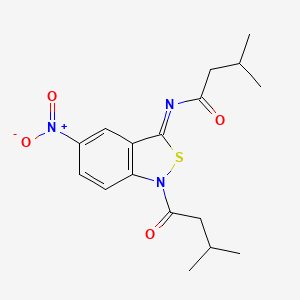
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)

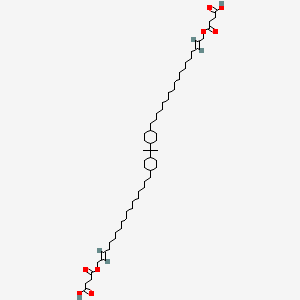
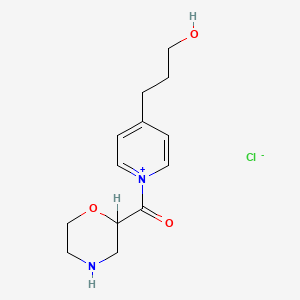
![6-(2,4-dichlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B15180922.png)
